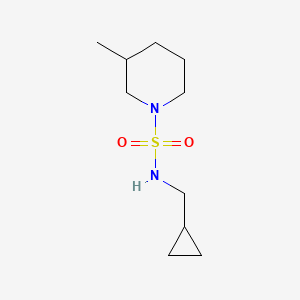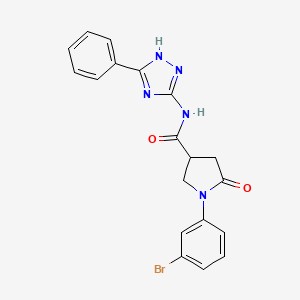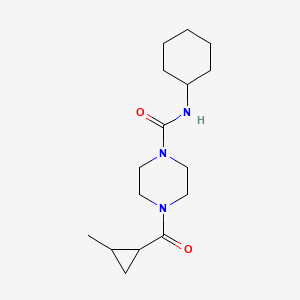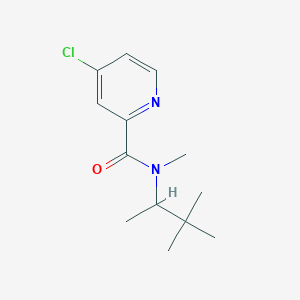![molecular formula C14H21NO3 B7494950 2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494950.png)
2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various laboratory experiments. In 5]decan-8-yl)ethanone.
Mecanismo De Acción
The mechanism of action of 2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is not well understood. However, it is believed to act as a modulator of various biological pathways, including the GABAergic system, the glutamatergic system, and the dopaminergic system. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of the GABAergic system, which is involved in the regulation of anxiety, depression, and epilepsy. It has also been shown to decrease the activity of the glutamatergic system, which is involved in the regulation of pain, anxiety, and depression. Additionally, it has been shown to increase the release of dopamine, which is involved in the regulation of mood, motivation, and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone in lab experiments is its unique structure and properties, which make it a promising candidate for various applications. However, one of the limitations of using this compound is its limited availability and high cost.
Direcciones Futuras
There are several future directions for the development and application of 2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone. One direction is the development of new synthetic methodologies for the synthesis of this compound and related compounds. Another direction is the exploration of its potential applications in the development of novel drugs for the treatment of various diseases, including anxiety, depression, and epilepsy. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone involves several steps. The first step involves the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct. This adduct is then reacted with ammonia and ethylene oxide to form the spirocyclic amine. The final step involves the reaction of the spirocyclic amine with ethyl chloroformate to form the desired product.
Aplicaciones Científicas De Investigación
2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has potential applications in various scientific research fields. It has been used in the development of novel drugs and as a tool for studying the structure-activity relationship of various compounds. It has also been used in the development of new synthetic methodologies and as a building block for the synthesis of other compounds.
Propiedades
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-13(11-12-3-1-2-4-12)15-7-5-14(6-8-15)17-9-10-18-14/h1,3,12H,2,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBXNNZHUHZSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one](/img/structure/B7494921.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(2-methylcyclopropyl)methanone](/img/structure/B7494927.png)

![5,7-dimethyl-N-[3-(oxolan-2-ylmethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7494936.png)
![N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide](/img/structure/B7494955.png)
![2,3-dimethyl-N-[1-(oxolan-2-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B7494959.png)

![1-(3-ethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one](/img/structure/B7494979.png)
![2-[(2,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7494982.png)